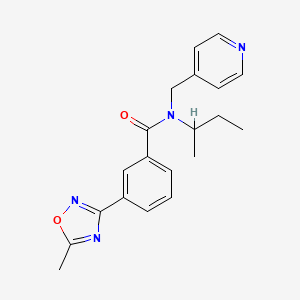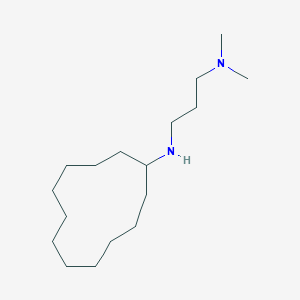![molecular formula C25H21N3O3 B3870659 N-(2-(1H-indol-3-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3870659.png)
N-(2-(1H-indol-3-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide
Vue d'ensemble
Description
N-(2-(1H-indol-3-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide is a chemical compound that belongs to the class of indole-based compounds. It has been studied for its potential applications in various scientific research fields, including biology, chemistry, and medicine.
Mécanisme D'action
The mechanism of action of N-(2-(1H-indol-3-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide involves the inhibition of various enzymes and proteins that are involved in the progression of various diseases. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. It has also been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are proteins that play a crucial role in the regulation of the cell cycle.
Biochemical and Physiological Effects:
N-(2-(1H-indol-3-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of various viruses. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(1H-indol-3-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of HDACs and CDKs, making it a valuable tool for studying the role of these enzymes in various biological processes. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(2-(1H-indol-3-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide. One potential direction is the development of more potent and selective inhibitors of HDACs and CDKs based on the structure of this compound. Another potential direction is the study of the compound's effects on other biological targets, such as protein kinases and phosphatases. Finally, the compound's potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders, should be further explored.
Applications De Recherche Scientifique
N-(2-(1H-indol-3-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[(E)-1-(1H-indol-3-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-31-20-13-11-19(12-14-20)27-25(30)23(28-24(29)17-7-3-2-4-8-17)15-18-16-26-22-10-6-5-9-21(18)22/h2-16,26H,1H3,(H,27,30)(H,28,29)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDECOSUECVYCQW-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CNC3=CC=CC=C32)/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(1H-indol-3-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



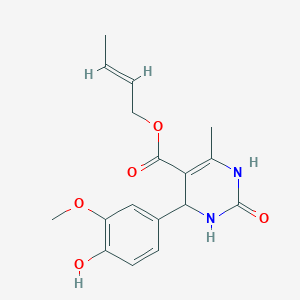
![4'-[(4-nitrobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870604.png)

![1-(3-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B3870621.png)
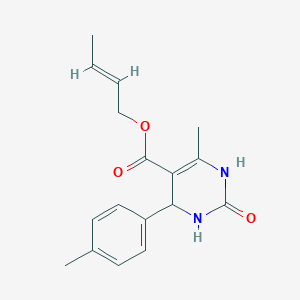
![3-(4-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3870635.png)

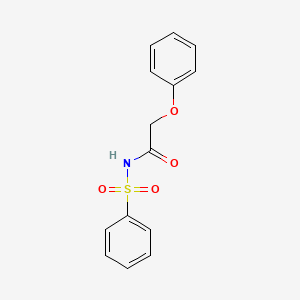
![2-hydroxy-N-[(2-methylphenyl)sulfonyl]propanamide](/img/structure/B3870649.png)
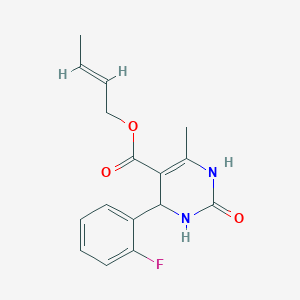
![1-benzyl-4-{3-[1-(cyclohexylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3870665.png)

